An In-depth Technical Guide on the Core Function of the ADPRHL1 Gene in Human Cells
An In-depth Technical Guide on the Core Function of the ADPRHL1 Gene in Human Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ADP-Ribosylhydrolase Like 1 (ADPRHL1) gene encodes a pseudoenzyme critically involved in human cellular function, particularly in cardiac muscle development and physiology. Despite lacking the canonical catalytic activity of its family members, ADPRHL1 plays a pivotal role in maintaining cardiomyocyte integrity and function. This guide provides a comprehensive overview of ADPRHL1, detailing its impact on cellular signaling, summarizing key quantitative data from functional studies, and offering detailed protocols for its experimental investigation. The information presented herein is intended to support researchers, scientists, and drug development professionals in furthering our understanding of ADPRHL1 and exploring its potential as a therapeutic target.
Core Function and Biological Significance
ADPRHL1, also known as ADP-ribosylhydrolase 2 (ARH2), is a member of the ADP-ribosylhydrolase family. However, due to the absence of key amino acid residues in its active site, it is considered a pseudoenzyme, devoid of catalytic activity.[1] Despite this, ADPRHL1 is essential for normal cardiac development and function.
The primary role of ADPRHL1 in human cells, particularly cardiomyocytes, is the regulation of cellular adhesion and cytoskeletal organization. Its absence leads to significant defects in myofibril assembly and the structural integrity of heart chambers.[2][3] Dysregulation of ADPRHL1 has been implicated in several pathologies, including cardiovascular diseases, certain cancers (such as breast, lung, and ovarian), and neurological disorders like spinocerebellar ataxia type 23.[4]
The key mechanism through which ADPRHL1 exerts its function is by modulating the Rho-associated coiled-coil containing protein kinase (ROCK)–myosin II signaling pathway.[5] In the absence of ADPRHL1, this pathway becomes excessively upregulated, leading to disruptions in focal adhesions, abnormal cardiomyocyte adhesion, and subsequent defects in electrophysiological activity and calcium handling.[5]
Quantitative Data Summary
The functional consequences of ADPRHL1 loss-of-function have been quantitatively assessed in human embryonic stem cell-derived cardiomyocytes (hESC-CMs). The following tables summarize key findings from studies investigating the effects of ADPRHL1 knockout (KO).
Table 1: Electrophysiological and Calcium Transient Alterations in ADPRHL1 KO Cardiomyocytes
| Parameter | Wild-Type (WT) Cardiomyocytes | ADPRHL1 KO Cardiomyocytes | Percentage Change | Reference |
| Electrical Conduction Velocity | Normal | Significantly slowed | Data not specified | [5] |
| Field Potential Duration (FPD) | Normal | Prolonged | Data not specified | [5] |
| Calcium Transient Duration | Normal | Significantly prolonged | Data not specified | [5] |
| Calcium Transient Peak Amplitude | No significant difference | No significant difference | N/A | [5] |
| Calcium Transient Time to Peak | No significant difference | No significant difference | N/A | [5] |
| Calcium Transient Decay Time | No significant difference | No significant difference | N/A | [5] |
Note: While statistical significance was reported for slowed conduction velocity and prolonged calcium transient duration, specific numerical values for percentage change were not provided in the primary literature.
Table 2: Protein Expression Changes in the ROCK-Myosin II Pathway in ADPRHL1 KO Cardiomyocytes
| Protein | Wild-Type (WT) Cardiomyocytes | ADPRHL1 KO Cardiomyocytes | Fold Change | Reference |
| β1-integrin | Baseline | Significantly decreased | Data not specified | [5] |
| Phosphorylated Focal Adhesion Kinase (p-FAK) | Baseline | Significantly downregulated | Data not specified | [5] |
| ROCK | Baseline | Significantly upregulated | Data not specified | [5] |
Note: The term "significantly" indicates a statistically relevant change as reported in the cited study, though precise fold-change values were not detailed.
Signaling Pathways and Experimental Workflows
ADPRHL1-Mediated Regulation of the ROCK-Myosin II Pathway
ADPRHL1 functions as a negative regulator of the ROCK-myosin II pathway, which is crucial for maintaining proper cell adhesion and cytoskeletal dynamics in cardiomyocytes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The cardiac-restricted protein ADP-ribosylhydrolase-like 1 is essential for heart chamber outgrowth and acts on muscle actin filament assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defective heart chamber growth and myofibrillogenesis after knockout of adprhl1 gene function by targeted disruption of the ancestral catalytic active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiomyocyte Differentiation from Human Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pseudoenzyme ADPRHL1 affects cardiac function by regulating the ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
